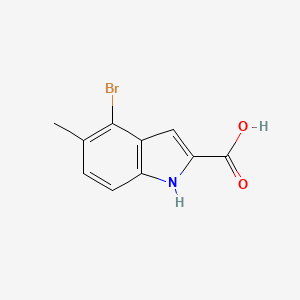

4-bromo-5-methyl-1H-indole-2-carboxylic acid

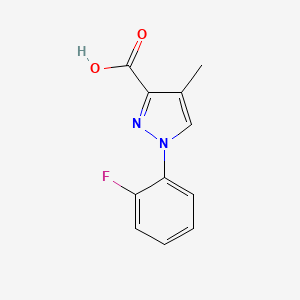

説明

4-bromo-5-methyl-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Indole derivatives can be prepared by the esterification of indole-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6NO2Br . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group chelate the two Mg 2+ ions within the active site of integrase .科学的研究の応用

Brominated Tryptophan Derivatives in Sponge Chemical Investigation

Brominated Tryptophan Alkaloids Investigation in Sponges Chemical examination of Thorectandra sp. and Smenospongia sp. led to the identification of several brominated tryptophan derivatives. These compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, demonstrated varying degrees of inhibition against Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).

Synthesis of Indole and Furan Derivatives

Indole Derivatives for Anti-inflammatory and Analgesic Applications Indole-2-carboxylic acid was used to synthesize a range of compounds which were then evaluated for their anti-inflammatory and analgesic activities. Some derivatives exhibited notable efficacy in these areas, suggesting potential pharmaceutical applications (Sondhi et al., 2007).

Novel Synthesis Techniques

Innovative Synthesis of Indole Derivatives A novel synthesis method involving Japp-Klingemann and Fischer indole cyclization reactions was developed for creating a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. This represents an advancement in the synthesis techniques for bromo-indole derivatives (Mogulaiah et al., 2018).

Advancements in Synthesis Protocols

Regioselective Synthesis of Bromo-Indole Derivatives Research introduced a regioselective and highly efficient synthesis method for creating 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives. This strategy offers a selective approach to directing bromine substituents and has potential applications in synthesizing anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020).

作用機序

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, and enzymatic activity .

将来の方向性

The future directions of research on 4-bromo-5-methyl-1H-indole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities. For instance, their potential as inhibitors of MMP-13 for the treatment of arthritic diseases, as indoleamine 2,3-dioxygenase inhibitors, and as factor Xa inhibitors could be investigated . Additionally, their role in the synthesis of tubulin polymerization inhibitors and cancer cell growth inhibitors could be explored .

特性

IUPAC Name |

4-bromo-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELHPNHZNPHXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)